Boceprevir Metabolite M15 is a significant metabolite of Boceprevir, a direct-acting antiviral agent primarily used to treat hepatitis C virus infections. This metabolite arises through the metabolic processes involving the cytochrome P450 enzyme system, particularly CYP3A4 and CYP3A5, which play crucial roles in the biotransformation of Boceprevir. Understanding the properties and implications of Boceprevir Metabolite M15 is essential for evaluating its pharmacological effects and potential applications in antiviral therapy.
Boceprevir was developed as a protease inhibitor targeting the hepatitis C virus, specifically the NS3/4A protease. The metabolite M15 is formed during the hepatic metabolism of Boceprevir, highlighting the importance of liver enzymes in drug metabolism and efficacy. The compound has been studied extensively due to its relevance in antiviral therapy and its potential repurposing against other viral infections, including SARS-CoV-2.
Boceprevir Metabolite M15 is classified as a metabolite in pharmacology, specifically a product of the metabolic breakdown of Boceprevir. It is categorized under antiviral agents, particularly those targeting viral proteases.
The synthesis of Boceprevir Metabolite M15 involves complex metabolic pathways primarily mediated by liver enzymes. The primary pathway for its formation is through oxidative metabolism facilitated by cytochrome P450 enzymes.
Boceprevir Metabolite M15 retains the core structure of Boceprevir with modifications resulting from metabolic processes. Its molecular formula can be represented as C27H45N5O5, similar to its parent compound but with specific alterations due to oxidation.
The formation of Boceprevir Metabolite M15 involves several key chemical reactions:
The enzymatic activity leads to various metabolites, with M15 being characterized by its distinct pharmacokinetic properties compared to its parent compound .
Boceprevir acts as a protease inhibitor, blocking the NS3/4A protease essential for hepatitis C virus replication. Although M15 is a metabolite, it may exhibit similar mechanisms due to structural similarities with Boceprevir.
Boceprevir Metabolite M15 has potential applications beyond hepatitis C treatment:
Boceprevir is a peptidomimetic inhibitor belonging to the α-ketoamide class, specifically designed to target the hepatitis C virus (HCV) NS3/4A serine protease. This enzyme is essential for viral replication, as it cleaves the HCV polyprotein into functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B) [7] [8]. The compound features a reversible covalent binding mechanism centered on its ketoamide functional group, which forms a tetrahedral intermediate with the catalytic serine residue (Ser139) of the NS3 active site [6] [7]. Key structural components include:
This design overcomes the challenge of the NS3 protease's shallow substrate-binding cleft by mimicking the natural polypeptide substrate while maintaining drug-like bioavailability [7]. Boceprevir demonstrates specificity for HCV genotypes 1a and 1b due to conserved interactions with residues His57, Asp81, and Ser139 in the catalytic triad [8].
Table 1: Structural Features of Boceprevir Enabling NS3/4A Protease Inhibition
Structural Element | Chemical Group | Role in NS3/4A Binding |
---|---|---|
Warhead | α-ketoamide | Covalent reversible binding to Ser139 |
P1' moiety | Cyclobutylamide | Occupies S1' hydrophobic pocket |
P2 group | Dimethylcyclopropyl proline | Hydrophobic interaction with S2 subsite |
P4 group | tert-Butyl | Van der Waals contacts in S4 region |
Boceprevir undergoes extensive hepatic metabolism via two primary pathways:
M15 retains the critical α-hydroxyamide motif that mimics the tetrahedral transition state during proteolysis, preserving its ability to interact with the NS3 active site [1]. Other metabolites include oxidative products like M3 (monohydroxylated) and M18 (hydrolysis product), which are pharmacologically insignificant. Excretion occurs primarily via feces (79%) and urine (9%), with unchanged boceprevir accounting for ≤8% of eliminated material [8].
Table 2: Key Metabolites of Boceprevir
Metabolite | Enzymatic Pathway | Structural Modification | Relative Exposure (vs. Boceprevir) |
---|---|---|---|
M15 | Aldo-keto reductase | Ketoamide → hydroxyamide | ~4-fold higher |
M3 | CYP3A4/5 | Cyclobutyl hydroxylation | <10% of parent |
M18 | Hydrolysis | Amide bond cleavage | Negligible |
M15 is the major circulating metabolite of boceprevir in humans, with steady-state plasma concentrations exceeding the parent drug by approximately 4-fold [8]. Despite reduced potency compared to boceprevir (EC₅₀ values 2-3 times higher in replicon assays), M15 contributes significantly to overall antiviral activity due to its pharmacokinetic profile [1] [2]. Key characteristics include:
Pharmacokinetically, M15 partially offsets boceprevir's limitations, including its high plasma protein binding (75%) and variable food-dependent absorption [2] [8]. Its formation via AKR enzymes also minimizes drug-drug interactions associated with CYP3A4 inhibition, a common issue with other protease inhibitors [8].
Table 3: Pharmacodynamic Comparison of Boceprevir and M15
Parameter | Boceprevir | Metabolite M15 | Significance |
---|---|---|---|
NS3/4A protease inhibition (Kᵢ) | 14 nM | 32 nM | M15 retains ~50% inhibitory potency |
Plasma exposure (AUC₀–₂₄) | Reference | 4× higher | Major contributor to antiviral activity |
Resistance barrier | Moderate | Moderate | Combined effect reduces resistance emergence |
Primary metabolic enzyme | AKR/CYP3A4 | N/A | AKR pathway minimizes CYP-mediated interactions |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2